molecular formula C12H17NO3 B1446809 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid CAS No. 14598-96-0

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1446809
CAS No.: 14598-96-0
M. Wt: 223.27 g/mol
InChI Key: RUSUZMYXBIGTLN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a benzylamino group attached to a hydroxy-methylbutanoic acid backbone

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, might be involved . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, the hydrogen isotope ratios of amino acids in all organisms are substantially fractionated relative to growth water, hinting at rich biochemical information encoded in such signals .

Pharmacokinetics

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

It’s known that indole derivatives, which have a similar structure, show various biologically vital properties .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 3-hydroxy-3-methylbutanoic acid. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include benzylamine, 3-hydroxy-3-methylbutanoic acid, and appropriate catalysts or solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of 2-(Benzylamino)-3-oxo-3-methylbutanoic acid.

    Reduction: Formation of 2-(Benzylamino)-3-hydroxy-3-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

  • 2-(Phenylamino)-3-hydroxy-3-methylbutanoic acid
  • 2-(Methylamino)-3-hydroxy-3-methylbutanoic acid
  • 2-(Ethylamino)-3-hydroxy-3-methylbutanoic acid

Comparison: 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the benzyl group enhances the compound’s lipophilicity and potential for aromatic interactions, which can influence its binding affinity and specificity for molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(benzylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSUZMYXBIGTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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